molecular formula C21H21N5O4 B10831021 Ervogastat CAS No. 2186700-33-2

Ervogastat

Cat. No.: B10831021
CAS No.: 2186700-33-2
M. Wt: 407.4 g/mol
InChI Key: UKBQFBRPXKGJPY-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ervogastat is an experimental small-molecule drug developed by Pfizer. It is a selective inhibitor of diacylglycerol O-acyltransferase 2, an enzyme involved in triglyceride synthesis. This compound is primarily being investigated for its potential in treating non-alcoholic steatohepatitis, a serious liver disease characterized by fat accumulation, inflammation, and liver cell damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ervogastat involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ervogastat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .

Mechanism of Action

Ervogastat exerts its effects by selectively inhibiting diacylglycerol O-acyltransferase 2, an enzyme responsible for the final step in triglyceride synthesis. By blocking this enzyme, this compound reduces the accumulation of triglycerides in the liver, thereby alleviating the symptoms of non-alcoholic steatohepatitis. The molecular targets and pathways involved include the inhibition of diacylglycerol O-acyltransferase 2 and subsequent reduction in lipid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high selectivity and potency as a diacylglycerol O-acyltransferase 2 inhibitor. Its unique mechanism of action and favorable safety profile make it a promising candidate for the treatment of non-alcoholic steatohepatitis. Additionally, its combination with other compounds like clesacostat enhances its therapeutic potential .

Properties

CAS No.

2186700-33-2

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]-N-[(3S)-oxolan-3-yl]pyrimidine-5-carboxamide

InChI

InChI=1S/C21H21N5O4/c1-2-29-18-4-3-6-23-21(18)30-17-8-14(9-22-12-17)19-24-10-15(11-25-19)20(27)26-16-5-7-28-13-16/h3-4,6,8-12,16H,2,5,7,13H2,1H3,(H,26,27)/t16-/m0/s1

InChI Key

UKBQFBRPXKGJPY-INIZCTEOSA-N

Isomeric SMILES

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)N[C@H]4CCOC4

Canonical SMILES

CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)NC4CCOC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.